molecular formula C6H7F3O2 B6311846 Ethyl 3,4,4-trifluoro-3-butenoate CAS No. 1858249-98-5

Ethyl 3,4,4-trifluoro-3-butenoate

Cat. No.: B6311846
CAS No.: 1858249-98-5
M. Wt: 168.11 g/mol
InChI Key: YFFHJHWJFXCRNY-UHFFFAOYSA-N
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Description

Ethyl 3,4,4-trifluoro-3-butenoate is a fluorinated ester characterized by a trifluoromethyl group at the 4-position and a double bond at the 3-position of its butenoate backbone. This structural arrangement confers unique chemical properties, including enhanced lipophilicity, metabolic stability, and reactivity, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

ethyl 3,4,4-trifluorobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-2-11-5(10)3-4(7)6(8)9/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFHJHWJFXCRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601245433
Record name 3-Butenoic acid, 3,4,4-trifluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858249-98-5
Record name 3-Butenoic acid, 3,4,4-trifluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858249-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butenoic acid, 3,4,4-trifluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4,4-trifluoro-3-butenoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure optimal yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4,4-trifluoro-3-butenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Ethyl 3,4,4-trifluoro-3-butenoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing fluorinated groups.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for compounds that require fluorinated groups for enhanced bioactivity.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3,4,4-trifluoro-3-butenoate involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Differences and Substituent Effects

The table below highlights key structural differences between Ethyl 3,4,4-trifluoro-3-butenoate and similar compounds:

Compound Name Key Structural Features Unique Properties/Applications References
Ethyl 4,4,4-trifluoro-2-butynoate Alkyne backbone (C≡C) at position 2 High reactivity in cycloaddition reactions
Ethyl 4,4,4-trifluoroacetoacetate Keto group at position 3 (β-keto ester) Chelating agent; precursor for heterocycles
Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate Indole substituent at position 3 Enhanced antimicrobial/anticancer activity
Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate Chloro and cyano groups at positions 2 and 3 Versatile intermediate for nucleophilic substitutions
Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate Aromatic trifluoromethylphenyl group Improved stability in material science applications

Key Observations :

  • Backbone Variations: The presence of a double bond (C=C) in this compound distinguishes it from alkyne-containing analogs like Ethyl 4,4,4-trifluoro-2-butynoate, which exhibit higher reactivity in click chemistry .
  • Functional Group Influence: Substituents such as indole (in Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate) or cyano groups (in Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate) significantly alter biological activity and synthetic utility .

Chemical and Physical Properties

Lipophilicity and Stability
  • Lipophilicity: Trifluoromethyl groups increase lipophilicity, enhancing membrane permeability in drug candidates. For example, Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate demonstrates superior bioavailability compared to non-fluorinated analogs .
  • Stability: Steric effects from substituents (e.g., dimethyl groups in Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate) improve resistance to enzymatic degradation .
Reactivity
  • Electrophilic Reactivity: Ethyl 4,4,4-trifluoroacetoacetate’s β-keto ester structure enables keto-enol tautomerism, facilitating condensation reactions .
  • Nucleophilic Susceptibility: Chloro and cyano groups in Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate make it prone to nucleophilic substitutions, useful in building complex molecules .

Pharmaceutical Development

  • Drug Precursors : Ethyl 4,4,4-trifluoroacetoacetate is a key intermediate in synthesizing trifluorinated pyrimidines and barbiturates .
  • Anticancer Agents: Indole-containing analogs (e.g., Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate) show promise in targeting cancer cell lines .

Agrochemicals

  • Herbicides: Ethyl 3-(3,4,5-trifluoro-phenoxy)propanoate’s herbicidal activity stems from its ability to inhibit acetyl-CoA carboxylase .

Materials Science

  • Fluorinated Polymers: Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate contributes to hydrophobic coatings due to its aromatic trifluoromethyl group .

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